molecular formula C15H13N3O4S B14659921 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide CAS No. 40431-27-4

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide

Cat. No.: B14659921
CAS No.: 40431-27-4
M. Wt: 331.3 g/mol
InChI Key: JVYDWOYHXBAKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of benzothiadiazepines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-(p-nitrophenyl)-, 1,1-dioxide can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazepine derivatives: These compounds share the core benzothiadiazepine structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Nitrophenyl derivatives:

Properties

CAS No.

40431-27-4

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenyl)-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C15H13N3O4S/c1-17-15(11-6-8-13(9-7-11)18(19)20)16-10-12-4-2-3-5-14(12)23(17,21)22/h2-9H,10H2,1H3

InChI Key

JVYDWOYHXBAKPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.